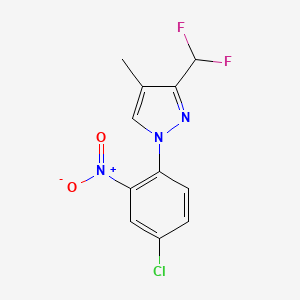

4-methyl-3-phenyl-4H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

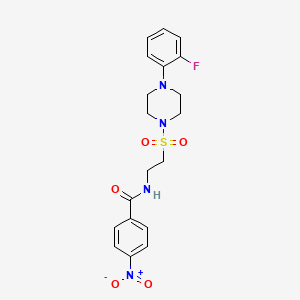

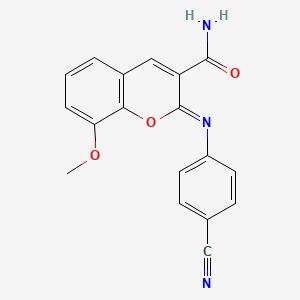

4-methyl-3-phenyl-4H-1,2,4-triazole is a unique heterocyclic compound that is part of the triazole family . Triazoles are five-membered heterocycles containing two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as this compound, has been a topic of interest in recent years . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, one method involves the reaction of 4-Methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The structure consists of two fused five-membered triazole rings .Wissenschaftliche Forschungsanwendungen

1. Corrosion Inhibition

4-Methyl-3-phenyl-4H-1,2,4-triazole derivatives demonstrate notable efficacy in corrosion inhibition, particularly for mild steel in acidic environments. These derivatives, including 4-MTHT, have shown high inhibitive efficiency, reaching up to 99.6%, by adsorbing onto the steel surface following the Langmuir isotherm model. This property is influenced by the type and nature of substituents in the inhibitor molecule (Bentiss et al., 2007).

2. Antimicrobial and Antituberculosis Activity

Several this compound derivatives exhibit notable antimicrobial and antituberculosis activities. The introduction of various substituents like alkyl, alkoxy, and halogen groups has been shown to enhance these pharmacological properties, with halogen-substituted compounds demonstrating superior antimicrobial efficacy (Desabattina, 2014).

3. Antifungal Activity

1,2,4-Triazole derivatives, including 4-methyl-3-phenyl variants, have been synthesized and evaluated for their antifungal activities. These compounds have shown good to moderate activity against a range of fungal strains, indicating their potential in antifungal applications (Singh & Singh, 2009).

4. Electrochemical Applications

In electrochemical studies, this compound derivatives exhibit distinct redox behaviors, such as irreversible oxidation peaks and diffusion-controlled processes. These compounds undergo one-electron oxidation followed by dimerization, forming disulfide derivatives, and are influenced by various substituents (Fotouhi et al., 2002).

5. Anticonvulsant and Antispasmodic Properties

Certain this compound derivatives exhibit anticonvulsant activities and potential as antispastic agents. They have been identified as selective antagonists for strychnine-induced convulsions and demonstrate glycine receptor agonist-like properties, suggesting their use in treating spasticity (Kane et al., 1994).

Eigenschaften

IUPAC Name |

4-methyl-3-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-7-10-11-9(12)8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYABNXFTDKEIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2,5-dimethylphenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2804742.png)

![(E)-6-(2-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2804743.png)

![4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2804746.png)

![1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2804753.png)

![2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2804758.png)